molecular formula C10H19N3O B13971272 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B13971272
M. Wt: 197.28 g/mol
InChI Key: BGZYPMFKBWRDBP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with an amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
  • ®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride
  • 2-Oxa-6-azaspiro[3.4]octane

Uniqueness

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one

InChI

InChI=1S/C10H19N3O/c1-7(11)9(14)13-3-2-10(6-13)4-8(12)5-10/h7-8H,2-6,11-12H2,1H3

InChI Key

BGZYPMFKBWRDBP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(C2)N)N

Origin of Product

United States

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